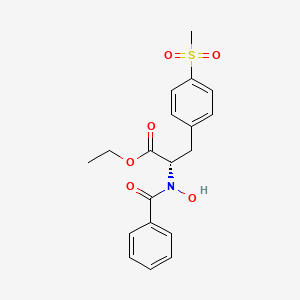

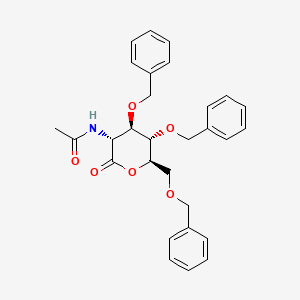

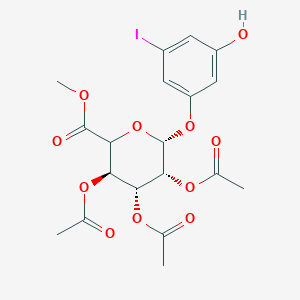

![molecular formula C16H19FN4O3 B1141115 2-(2-氨基丙烷-2-基)-N-[(4-氟苯基)甲基]-5-羟基-6-氧代-1-(三氘甲基)嘧啶-4-甲酰胺 CAS No. 1189508-85-7](/img/structure/B1141115.png)

2-(2-氨基丙烷-2-基)-N-[(4-氟苯基)甲基]-5-羟基-6-氧代-1-(三氘甲基)嘧啶-4-甲酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of water-mediated synthesis methods for constructing complex pyrimidine derivatives. Such synthesis typically employs three-component reactions, combining malonamide, aldehyde, and malononitrile in the presence of a base at room temperature. These methods are advantageous for their mild reaction conditions and the ability to introduce various functional groups into the pyrimidine core, enabling the exploration of a wide range of biological activities (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives reveal significant insights into their potential interactions with biological targets. Crystallographic studies show that these compounds can exhibit planar configurations and are capable of forming hydrogen-bonded networks, which are crucial for their biological activities. The arrangement and electronic structure of the pyrimidine ring, along with substituents like fluorophenyl groups, play a vital role in determining their binding affinity and specificity towards biological receptors (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions are pivotal for tailoring the chemical properties of these compounds to enhance their biological efficacy. For instance, methylation reactions at specific positions on the pyrimidine ring can significantly impact their analgesic properties, highlighting the importance of chemical modifications in drug development processes (Ukrainets et al., 2015).

科学研究应用

合成方法和化学修饰

研究工作一直致力于合成和修饰嘧啶衍生物,以优化生物学特性并探索其潜在应用。例如,已经探索了 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺等分子中吡啶和嘧啶部分的修饰,以增强它们的镇痛特性。这包括在嘧啶环上的特定位置进行甲基化的策略,以增加生物活性,特别是对于具有对位取代基的衍生物,这表明结构修饰对于实现所需的药理作用的重要性 (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

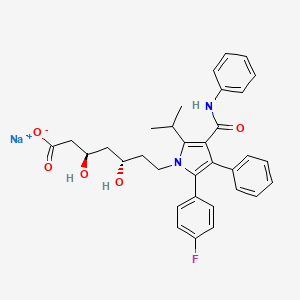

生物活性和抗癌研究

研究还集中在合成嘧啶衍生物以用于潜在的抗癌应用。例如,通过涉及 N1,N3-二(吡啶-2-基)-丙二酰胺、醛和丙二腈的水介导反应合成的化合物被研究了它们的非线性光学 (NLO) 特性和分子对接分析。此类研究突出了嘧啶衍生物在抑制微管蛋白聚合中的相关性,这对于抗癌活性至关重要 (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

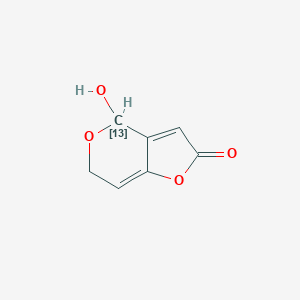

化学性质和相互作用

对嘧啶衍生物的结构分析,例如对 2-[2-(苄氧羰基)氨基丙烷-2-基]-5-羟基-1-甲基-6-氧代-1,6-二氢嘧啶-4-甲酰胺甲酯的研究,揭示了它们的化学性质的复杂细节,包括氢键模式和分子构象。这些见解对于理解控制化合物在生物系统中的行为的相互作用及其在药物设计中的潜在用途很有价值 (Shang, Tao, Ha, & Yu, 2012).

属性

IUPAC Name |

2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLZTHZLYFFVIJ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

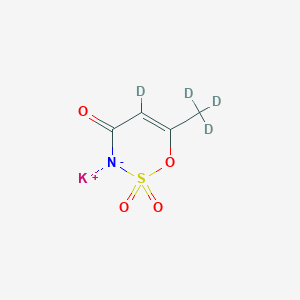

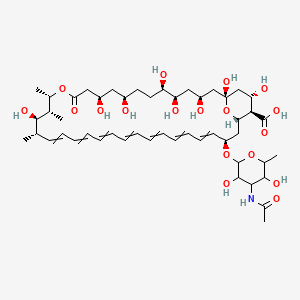

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)